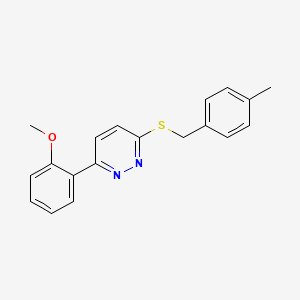
3-(2-Methoxyphenyl)-6-((4-methylbenzyl)thio)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methoxyphenyl)-6-((4-methylbenzyl)thio)pyridazine, also known as MMB-2201, is a synthetic cannabinoid that has been widely used in scientific research. It is a potent agonist of the cannabinoid receptors CB1 and CB2, which are responsible for mediating the effects of cannabinoids in the body. MMB-2201 has been shown to have a variety of biochemical and physiological effects, making it a useful tool for investigating the endocannabinoid system and its role in various diseases.
Aplicaciones Científicas De Investigación
Chemical Synthesis and CNS Activity
The synthesis of 3-(2-Methoxyphenyl)-6-((4-methylbenzyl)thio)pyridazine, alongside similar compounds, has been reported with a focus on their potential activity in the central nervous system (CNS). Research by Barlin et al. (1994) explored the synthesis and CNS activity of various 6-(alkylthio and chloro)-3-(methoxy, unsubstituted, and benzamidomethyl)-2-arylimidazo[1,2-b]pyridazines. These compounds demonstrated varying degrees of ability to displace [3H]diazepam from rat brain membranes, a measure of potential CNS activity. The study highlighted the influence of methylenedioxy groups on enhancing activity, while polymethoxy or dimethyl substituents generally reduced effectiveness (Barlin, Davies, Davis, & Harrison, 1994).
Interaction with Benzodiazepine Receptors
Further investigations into 3-(2-Methoxyphenyl)-6-((4-methylbenzyl)thio)pyridazine analogs have been conducted, examining their interactions with benzodiazepine receptors. A study by Barlin et al. (1997) synthesized 2-aryl-3-methoxy-6-(pyridinylmethylthio and pyridinylmethylamino)imidazo[1,2-b]pyridazines, testing them as ligands for benzodiazepine receptors. Most compounds exhibited high efficacy in displacing [3H]diazepam from central benzodiazepine receptors in rat brain membranes but showed minimal capacity for displacement from mitochondrial (peripheral-type) benzodiazepine receptors. This differential affinity suggests potential selectivity for central nervous system therapeutic targets (Barlin, Davies, Ireland, & Ngu-Schwemlein, 1997).
Antiviral Activity
Research into the antiviral activity of pyridazine derivatives, including those structurally related to 3-(2-Methoxyphenyl)-6-((4-methylbenzyl)thio)pyridazine, has been conducted. Andries et al. (2005) discovered that R 61837, a compound with a pyridazine core, exhibited potent inhibitory activity against rhinoviruses at concentrations not inhibitory to HeLa cell growth. This suggests potential applications in antiviral therapy, particularly for rhinovirus-induced conditions (Andries, Dewindt, De Brabander, Stokbroekx, & Janssen, 2005).
Herbicidal Activity
Xu et al. (2012) explored the herbicidal activities of 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, demonstrating that some compounds exhibited significant herbicidal activities, even at low doses. This research opens the door for the development of new herbicides based on pyridazine derivatives, potentially including those related to 3-(2-Methoxyphenyl)-6-((4-methylbenzyl)thio)pyridazine (Xu, Zhu, Zou, Liu, Wang, Hu, & Yang, 2012).
Propiedades
IUPAC Name |
3-(2-methoxyphenyl)-6-[(4-methylphenyl)methylsulfanyl]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-14-7-9-15(10-8-14)13-23-19-12-11-17(20-21-19)16-5-3-4-6-18(16)22-2/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYHXLXENGMCAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(C=C2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24816712 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(2-Methoxyphenyl)-6-((4-methylbenzyl)thio)pyridazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


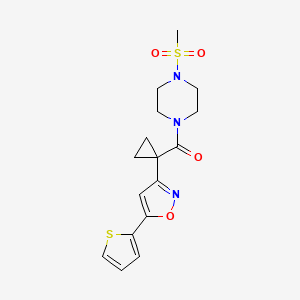
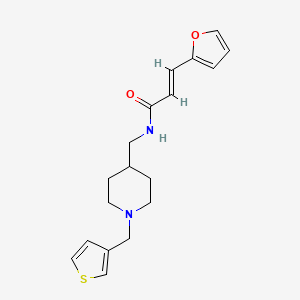
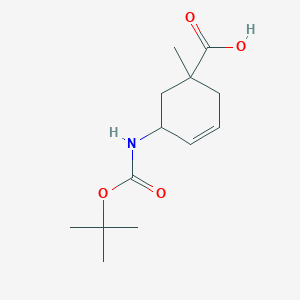

![2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2758710.png)
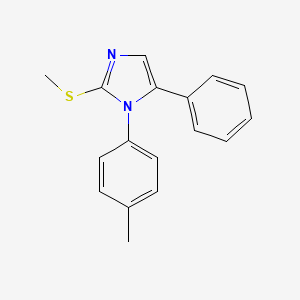

![2-(2-{[(Benzyloxy)carbonyl]amino}ethyl)-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2758715.png)
![(2Z)-N-acetyl-2-[(3-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2758716.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)methanesulfonamide](/img/structure/B2758717.png)

![methyl {[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}(phenyl)acetate](/img/structure/B2758722.png)
![N-(1-cyanocyclobutyl)-3-[(1H-indol-3-yl)formamido]-N-methylpropanamide](/img/structure/B2758725.png)